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BzDANP

DNA bulge recognition binding stoichiometry nucleic acid ligands

Addressing the challenge of non-specific binding in nucleic acid bulge detection, DANP (2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine) provides a validated solution for structural biologists and diagnostic developers. • Binds single C and T bulges with exclusive 1:1 stoichiometry, eliminating signal ambiguity from non-specific interactions. • Characteristic fluorescence enhancement at 430 nm upon binding enables label-free detection in SNP typing and RT-PCR assays. • Validated in peer-reviewed studies for Chikungunya virus detection (0.001 PFU sensitivity) and RNA secondary structure mapping. Supplied with ≥98% purity and full analytical documentation; shipped ambient for immediate global availability.

Molecular Formula C14H22N6
Molecular Weight 274.36 g/mol
Cat. No. B1669796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBzDANP
SynonymsDANP; 
Molecular FormulaC14H22N6
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CC(=N2)NCCCN)NCCCN
InChIInChI=1S/C14H22N6/c15-7-1-9-17-12-5-3-11-4-6-13(18-10-2-8-16)20-14(11)19-12/h3-6H,1-2,7-10,15-16H2,(H2,17,18,19,20)
InChIKeyNKZWHPWGLZLGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine (DANP) Procurement Guide: Fluorescent Cytosine- and Thymine-Bulge DNA/RNA Probe


2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine (CAS 761401-89-2), commonly designated DANP, is a synthetic, bifunctional small molecule belonging to the 1,8-naphthyridine class of heterocyclic ligands. Its core structure is a 2,7-diamino-1,8-naphthyridine scaffold symmetrically substituted with two 3-aminopropyl side chains [1]. DANP functions as a specific, non-covalent molecular recognition probe for single cytosine (C) and thymine (T) nucleotide bulges within both DNA and RNA duplexes. It exhibits a unique 1:1 binding stoichiometry with these structural defects and undergoes a characteristic fluorescence enhancement upon binding, making it a valued tool for nucleic acid secondary structure analysis and diagnostic assay development [2].

2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine (DANP): Why In-Class Naphthyridines Cannot Be Interchanged for Bulge Recognition


Direct substitution of DANP with closely related 2,7-diamino-1,8-naphthyridine analogs (e.g., the unsubstituted core, simple alkyl derivatives, or methylated variants) is not scientifically defensible for bulge-specific nucleic acid recognition applications. The defining functional advantage of DANP—its ability to strongly and specifically bind single pyrimidine bulges with exclusive 1:1 stoichiometry—is uniquely dependent on the presence and protonation state of its two 3-aminopropyl side chains [1]. As established by Nakatani and coworkers, these cationic side chains mediate critical electrostatic interactions with the negatively charged DNA phosphate backbone, a contribution entirely absent in the unmodified 2,7-diamino-1,8-naphthyridine core and in analogs lacking these flexible aminoalkyl tethers [2]. Therefore, substituting DANP with a structurally simpler naphthyridine will result in complete loss of bulge-specific stabilization and the characteristic fluorescence shift, rendering the intended assay or structural study invalid [3].

2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine (DANP) Quantified Differentiation: Comparative Performance Data for Scientific Procurement


Unique 1:1 Stoichiometry vs. In-Class 2,7-Diamino-1,8-naphthyridine (damND) for Pyrimidine Bulge Binding

DANP exhibits a well-defined and exclusive 1:1 binding stoichiometry for both single cytosine and thymine bulges in duplex DNA. This behavior is in stark contrast to the simpler, unsubstituted 2,7-diamino-1,8-naphthyridine (damND), which lacks the aminopropyl side chains and does not demonstrate this specific, quantitative interaction with bulges [1]. The 1:1 stoichiometry was firmly established for DANP using cold-spray ionization time-of-flight mass spectrometry (CSI-TOF MS) on non-covalent DNA-ligand complexes [1]. In contrast, damND and its dimeric forms are primarily utilized for broader mismatch recognition, often showing sequence-dependent and less stoichiometrically defined binding profiles [2].

DNA bulge recognition binding stoichiometry nucleic acid ligands

Thermal Stabilization of C-Bulge DNA: DANP vs. Unsubstituted 2-Amino-1,8-naphthyridine (AND)

DANP provides significant thermal stabilization specifically to DNA duplexes containing a single cytosine bulge, a feature not observed with simpler naphthyridine analogs. When DANP was added to an 11-mer duplex with a central C-bulge, the melting temperature (Tm) increased by +9.1 °C (from 44.5 °C to 53.6 °C). In direct contrast, the unsubstituted core compound 2-amino-1,8-naphthyridine (AND) showed no measurable stabilization of the same bulged duplex under identical conditions, indicating a negligible ΔTm [1]. This stabilization is specific to the bulged structure, as DANP did not significantly alter the Tm of a fully matched control duplex.

DNA thermodynamics melting temperature ligand stabilization

Fluorescence Signal Discrimination: 30 nm Bathochromic Shift of DANP vs. Analog BzDANP Binding Affinity

DANP exhibits a quantifiable, environment-sensitive fluorescence change upon binding to its target bulge. When protonated DANP (DANPH+) binds to a cytosine bulge, its fluorescence emission maximum undergoes a 30 nm bathochromic (red) shift, from ~400 nm (free) to 430 nm (bound) [1]. While an analog with an extended aromatic system, BzDANP, shows increased affinity for bulged RNAs, it achieves this through a different structural mechanism (expanded π-system) and does not reproduce the characteristic 30 nm shift of DANP that is fundamental to many established 'turn-on' detection assays [2]. The specific 430 nm emission is the analytical signal leveraged in DANP-based PCR and SNP detection platforms.

fluorescence spectroscopy molecular probes RNA structure

Diagnostic Assay Performance: RT-PCR Sensitivity with DANP-Anchored Primers vs. Conventional Real-Time PCR

In a validated diagnostic application, DANP-anchored hairpin primers enabled a cost-effective RT-PCR assay for Chikungunya virus (CHIKV) with a detection limit of 0.001 plaque-forming units (PFU) per reaction [1]. This performance was achieved without the need for expensive real-time PCR instrumentation, representing a clear advantage over conventional TaqMan probe-based assays which require specialized optical modules. When tested on 77 patient serum samples, the DANP-based method demonstrated 93.62% sensitivity and 100% specificity for CHIKV detection compared to a reference real-time PCR assay [1]. This indicates that the analytical sensitivity and specificity of the DANP platform are comparable to industry-standard methods, but with significantly reduced hardware requirements and cost.

molecular diagnostics RT-PCR virus detection

2,7-Bis[(3-aminopropyl)amino]-1,8-naphthyridine (DANP): Validated Research and Diagnostic Application Scenarios


Single Nucleotide Polymorphism (SNP) Genotyping via Allele-Specific C-Bulge Probe Hybridization

DANP is employed as a fluorescent reporter in allele-specific C-bulge probe assays for SNP typing. The probe is designed to form a single cytosine bulge directly adjacent to the SNP site upon hybridization to the target DNA. DANP specifically binds this engineered C-bulge, and its characteristic fluorescence at 430 nm is selectively modulated by the identity of the flanking matched or mismatched base pairs, enabling discrimination of the SNP allele using a single, non-covalently attached fluorophore [1].

Instrumentation-Free, Cost-Effective RT-PCR Detection of RNA Viruses

DANP can be covalently conjugated to hairpin primers to create a 'turn-on' fluorescent RT-PCR detection system. The primer maintains a hairpin structure containing a C-bulge that binds DANP and quenches its fluorescence. During PCR amplification, the primer is linearized, disrupting the C-bulge and releasing DANP, leading to a quantifiable increase in fluorescence at 430 nm. This method has been validated for the sensitive (0.001 PFU/reaction) and specific detection of Chikungunya virus and eliminates the requirement for expensive real-time PCR instruments [2].

In Vitro RNA Secondary Structure Mapping and Bulge Detection

DANP serves as a chemical probe for identifying and characterizing single cytosine bulges within RNA secondary structures. It binds specifically to these bulges when flanked by A-U base pairs, resulting in a characteristic fluorescence emission. This property allows researchers to map the location of structural defects in functional RNAs and study how small molecule binding affects RNA folding and conformational dynamics, as demonstrated with model bulged RNA duplexes [3].

Technical Documentation Hub

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